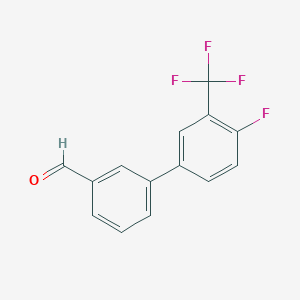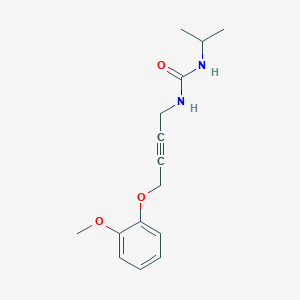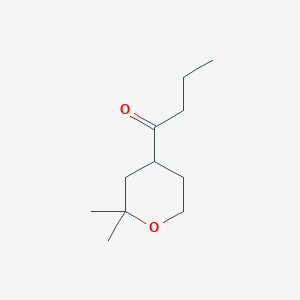
3-chloro-4-fluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-fluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H15ClF4N4O2S and its molecular weight is 438.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicidal Applications Research into similar chemical structures has highlighted their potential in agricultural science, particularly as herbicidal agents. For example, derivatives of trifluoromethylpyrimidines and difluoromethyl-triazines have shown selectivity as post-emergence herbicides in cotton due to sulfone metabolization, and selectivity in wheat through combinations with lipophilic difluoromethyl-benzenesulfonamide moieties. These findings suggest that compounds related to the specified chemical may also possess significant herbicidal properties with potential application in selective weed control in various crops (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Antimicrobial and Antitumor Potential The exploration of compounds with the pyrimidine and piperidine backbone has yielded promising results in the fight against microbial infections and cancer. A study on derivatives similar to the specified chemical compound demonstrated significant antimicrobial activity against several microbial strains. Moreover, these compounds have potential in anticancer research, indicating a broad spectrum of biological activity that could lead to the development of new therapeutic agents (Desai, Makwana, & Senta, 2016).
Corrosion Inhibition Research into piperidine derivatives, including those with similar structures, has shown potential for the inhibition of iron corrosion. This suggests applications in materials science, particularly in protecting metal surfaces and structures from corrosive environments. Quantum chemical calculations and molecular dynamics simulations support their efficacy, highlighting the broad applicability of such compounds beyond biologically oriented research (Kaya et al., 2016).
Diagnostic and Imaging Applications Certain compounds with structural similarities have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), demonstrating potential applications in positron emission tomography (PET) imaging for neurodegenerative disorders. This area of research suggests that compounds with the specified chemical structure could be explored further for their diagnostic applications, particularly in imaging studies related to the central nervous system (Fookes et al., 2008).
Chemical Synthesis and Drug Development The compound and its derivatives have potential applications in the synthesis of novel pharmaceuticals. Studies have shown that similar structures can serve as intermediates in the synthesis of diverse therapeutic agents, including those with antifungal, antitumor, and antimicrobial properties. This suggests a role in drug discovery and development processes, particularly in the search for new treatments for infectious diseases and cancer (Butters et al., 2001).
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF4N4O2S/c17-12-7-11(1-2-13(12)18)28(26,27)24-10-3-5-25(6-4-10)15-8-14(16(19,20)21)22-9-23-15/h1-2,7-10,24H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZWEUYOPUSORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2567389.png)


![N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2567394.png)

![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2567396.png)
![7-benzyl-1,3-dimethyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2567400.png)

![(5-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone](/img/structure/B2567403.png)
![methyl 4-[[2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetyl]amino]benzoate](/img/structure/B2567405.png)
![2-(1H-indol-3-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2567407.png)

![6-Ethylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2567411.png)
